molecular formula C19H20N4O3 B5328343 4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B5328343
M. Wt: 352.4 g/mol
InChI Key: DPIPJWDBEBICBF-UHFFFAOYSA-N
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Description

4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves the inhibition of certain enzymes and receptors in the body. It has been found to exhibit inhibitory activity against acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit neuroprotective effects, improve cognitive function, and exhibit anti-inflammatory and antioxidant properties. It has also been found to exhibit anticancer activity, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments include its potent inhibitory activity against certain enzymes and receptors, making it a useful tool for studying these targets. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Another direction is the study of its mechanism of action and its potential interactions with other compounds. Additionally, further studies are needed to determine its safety and efficacy in humans.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new drugs based on this compound.

Synthesis Methods

The synthesis method of 4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of benzyl bromide, 1-(2-furoyl)-4-piperidinone, and sodium azide in the presence of triethylamine and DMF. The resulting product is then reduced using sodium borohydride to yield the desired compound.

Scientific Research Applications

4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

4-benzyl-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-18(16-7-4-12-26-16)22-10-8-15(9-11-22)17-20-21-19(25)23(17)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIPJWDBEBICBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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